molecular formula C15H22N2O2S2 B12722323 Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester CAS No. 132605-10-8

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester

Cat. No.: B12722323
CAS No.: 132605-10-8
M. Wt: 326.5 g/mol
InChI Key: XOWCIIJEIWFNKR-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester is a complex organic compound belonging to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of benzo[b]thiophene-3-carboxylic acid ethyl ester with ethyl isothiocyanate, followed by cyclization to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it inhibits enzymes like PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-5-methyl-, ethyl ester stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit key enzymes involved in cancer metabolism makes it a promising candidate for further research and development.

Properties

CAS No.

132605-10-8

Molecular Formula

C15H22N2O2S2

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H22N2O2S2/c1-4-16-15(20)17-13-12(14(18)19-5-2)10-8-9(3)6-7-11(10)21-13/h9H,4-8H2,1-3H3,(H2,16,17,20)

InChI Key

XOWCIIJEIWFNKR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=C(C2=C(S1)CCC(C2)C)C(=O)OCC

Origin of Product

United States

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